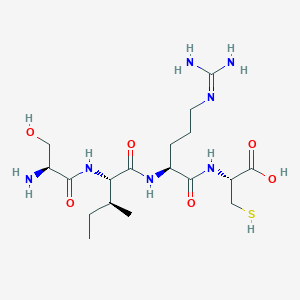

L-Seryl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine

Description

Nomenclature and Structural Characteristics of L-Seryl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine

IUPAC Nomenclature and Systematic Classification

The systematic name This compound derives from the sequential arrangement of its constituent amino acids and their modifications. Following IUPAC guidelines for peptide nomenclature, the name begins with the N-terminal residue (L-serine) and proceeds to the C-terminal residue (L-cysteine).

- L-Seryl : The N-terminal residue, L-serine (C$$3$$H$$7$$NO$$_3$$), is denoted by its three-letter symbol "Seryl" with an "L" configuration.

- L-Isoleucyl : The second residue, L-isoleucine (C$$6$$H$${13}$$NO$$_2$$), retains its standard three-letter abbreviation.

- N~5~-(Diaminomethylidene)-L-ornithyl : The third residue is a modified L-ornithine derivative. Ornithine (C$$5$$H$${12}$$N$$2$$O$$2$$), a non-proteinogenic amino acid, is substituted at its δ-amine group (N$$^5$$) with a diaminomethylidene moiety (–NH–C(=NH)–NH$$_2$$), forming a guanidino-like structure.

- L-Cysteine : The C-terminal residue, L-cysteine (C$$3$$H$$7$$NO$$_2$$S), includes a thiol (–SH) group, critical for disulfide bond formation.

The full IUPAC name explicitly defines stereochemistry, substitution sites, and sequence, ensuring unambiguous identification.

Structural Features of Non-Proteinogenic Amino Acid Derivatives

This peptide incorporates two non-proteinogenic elements: N~5~-(diaminomethylidene)-L-ornithine and the D/L-configurational diversity in its backbone.

Modified Ornithine

Ornithine, a key urea cycle intermediate, is structurally altered here by the addition of a diaminomethylidene group at its δ-nitrogen. This modification mimics the guanidino group of arginine but differs in bond geometry and electronic distribution. The substitution enhances potential hydrogen-bonding capacity, which may influence peptide-receptor interactions or metal coordination (Table 1).

| Feature | Proteinogenic Arginine | Modified Ornithine |

|---|---|---|

| Side Chain | Guanidino (-NH-C(=NH)-NH$$_2$$) | Diaminomethylidene (-NH-C(=NH)-NH$$_2$$) |

| Carbon Skeleton | 5-carbon (glutamate derivative) | 5-carbon (ornithine base) |

| Biosynthetic Origin | Direct incorporation | Post-translational modification |

Stereochemical Complexity

The peptide contains exclusively L-configured amino acids except for potential D-isomers in homologous structures. The L-configuration ensures compatibility with ribosomal biosynthesis machinery, while D-amino acids, if present, would confer protease resistance.

Cysteine Reactivity

The C-terminal cysteine’s thiol group enables oxidation to form disulfide bonds or coordination with metal ions. This reactivity is critical for stabilizing tertiary structures or mediating redox reactions.

Comparative Analysis with Homologous Peptides

The homologous peptide L-lysyl-L-prolyl-L-lysyl-L-lysyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-serine shares structural motifs but differs in sequence and functional groups (Table 2).

| Feature | Target Peptide | Homologous Peptide |

|---|---|---|

| Sequence Length | Tetrapeptide | Octapeptide |

| Key Residues | Ser, Ile, Modified Orn, Cys | Lys, Pro, Lys, Lys, Ile, Modified Orn, Tyr, Ser |

| Modified Residue | N~5~-(diaminomethylidene)-L-ornithine | N~5~-(diaminomethylidene)-L-ornithine |

| Functional Groups | Thiol (Cys), guanidino-like (Orn) | Hydroxyl (Tyr), imino (Pro), amines (Lys) |

| Structural Impact | Disulfide potential, metal binding | Helix disruption (Pro), charge clusters (Lys) |

Sequence and Conformational Differences

- Proline Inclusion : The homologous peptide contains L-proline, which introduces conformational rigidity via its pyrrolidine ring, limiting α-helix or β-sheet formation.

- Lysine Clusters : Multiple lysine residues create cationic regions, enhancing solubility and electrostatic interactions with anionic molecules (e.g., DNA or phospholipids).

- Tyrosine vs. Cysteine : Tyrosine’s phenolic –OH group supports phosphorylation or π-stacking, whereas cysteine’s –SH group enables redox activity.

Functional Implications

Both peptides share the N~5~-(diaminomethylidene)-ornithine motif, which may act as a receptor-binding site analogous to arginine-rich domains in cell-penetrating peptides. However, the target peptide’s cysteine offers unique redox-modulatory capabilities absent in the lysine/proline-rich homolog.

Properties

CAS No. |

798540-11-1 |

|---|---|

Molecular Formula |

C18H35N7O6S |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C18H35N7O6S/c1-3-9(2)13(25-14(27)10(19)7-26)16(29)23-11(5-4-6-22-18(20)21)15(28)24-12(8-32)17(30)31/h9-13,26,32H,3-8,19H2,1-2H3,(H,23,29)(H,24,28)(H,25,27)(H,30,31)(H4,20,21,22)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

WKXVBECGZKFCIR-VLJOUNFMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Biological Activity

L-Seryl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteine is a complex peptide composed of several amino acids: serine , isoleucine , ornithine , and cysteine . Its unique structure, particularly the presence of the diaminomethylidene group, suggests significant biological activity that warrants detailed exploration. This article synthesizes current research findings, potential applications, and mechanisms of action relevant to this compound.

Structural Characteristics

The structure of this compound includes multiple chiral centers and functional groups that influence its reactivity and interactions within biological systems. Cysteine's thiol group allows for oxidation reactions, which can lead to the formation of disulfide bonds, while the diaminomethylidene moiety may enhance nucleophilicity, making it reactive towards electrophiles.

| Component | Structure | Notable Features |

|---|---|---|

| Serine | C3H7NO3 | Hydroxyl group allows for hydrogen bonding |

| Isoleucine | C6H13N | Branched-chain amino acid |

| Ornithine | C5H12N2O2 | Non-proteinogenic amino acid involved in urea cycle |

| Cysteine | C3H7NO2S | Contains thiol group for redox reactions |

Biological Activity

Research indicates that this compound may influence several biological processes:

- Nitric Oxide Synthesis Modulation : The ornithine derivative is known to play a role in nitric oxide synthesis, which is crucial for various physiological functions, including vasodilation and neurotransmission.

- Antioxidant Properties : The presence of cysteine may contribute to antioxidant activity, potentially protecting cells from oxidative stress through its ability to form glutathione .

- Enzyme Interactions : Interaction studies suggest that this compound can bind to various enzymes or receptors, influencing metabolic pathways. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are useful for elucidating these interactions .

The mechanism of action of this compound is hypothesized to involve:

- Binding Affinity : The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.

- Peptide Conformation : The specific arrangement of amino acids allows the peptide to fit into binding sites on proteins, influencing their function and leading to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

- A study on related peptides demonstrated their potential in modulating metabolic pathways related to cardiovascular health.

- Research into cysteine derivatives has highlighted their roles in cellular signaling and protection against oxidative damage .

Potential Applications

Given its structural properties and biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for drugs targeting metabolic disorders or oxidative stress-related diseases.

- Biochemical Research : Investigating protein interactions and enzyme specificity.

- Therapeutic Use : Exploring its role in cardiovascular health and as an antioxidant agent.

Comparison with Similar Compounds

Physicochemical Comparison with Analogous Compounds

Key Structural Analogues

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine Structural Differences: Replaces serine with valine (branched hydrophobic side chain) and isoleucine with alanine (smaller side chain). Impact: Reduced hydrogen-bonding capacity due to fewer hydroxyl groups, increased hydrophobicity, and altered stereoelectronic properties .

L-Cysteinyl-L-arginyl-glycine (CRG) Structural Differences: Lacks the diaminomethylidene modification and includes glycine instead of isoleucine. Impact: Lower molecular weight (MW = 349.4 g/mol) and reduced steric hindrance, enhancing membrane permeability but decreasing metal-binding affinity .

Physicochemical Data Table

Structure-Activity Relationships (SAR)

- Diaminomethylidene Modification: The N~5~-diaminomethylidene group in ornithine mimics arginine’s guanidino group, enhancing electrostatic interactions with phosphate groups (e.g., in ATP-binding proteins) compared to unmodified ornithine analogues .

- Cysteine Residue : The thiol group in L-cysteine confers redox activity. Unlike cysteine sulfinic acid (a poorer substrate for peroxidase ), the thiol in this compound is highly reactive, enabling disulfide bond formation or radical generation under oxidative conditions.

Oxidative Stability

- This compound’s cysteine residue is prone to oxidation, forming thiyl radicals (detected via ESR spin-trapping) . However, the diaminomethylidene group may stabilize the peptide backbone, reducing aggregation during oxidation.

- In contrast, CRG (lacking the diaminomethylidene group) exhibits faster oxidative degradation, forming cysteine sulfinic acid and carbon-centered radicals .

Metal Chelation

- The guanidino-like group in diaminomethylidene-ornithine and cysteine’s thiol enable coordination of transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>). This property is less pronounced in valine/alanine-substituted analogues due to reduced donor atoms .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a Wang resin pre-loaded with Fmoc-L-cysteine(Trt)-OH to ensure a free C-terminal carboxylic acid post-cleavage. The trityl (Trt) group protects the cysteine thiol during synthesis. Activation of the resin-bound amino acid is achieved using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Sequential Coupling of Amino Acids

The peptide chain is elongated in a C-to-N direction:

- Fmoc-N~5~-(diaminomethylidene)-L-ornithine(Pbf)-OH : This non-canonical amino acid is analogous to homoarginine (Har). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino moiety during synthesis. Coupling is performed using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF.

- Fmoc-L-isoleucine-OH : Standard coupling conditions (HBTU/DIPEA, 1 hour) ensure minimal racemization.

- Fmoc-L-serine(tBu)-OH : The tert-butyl (tBu) group protects the serine hydroxyl group.

Deprotection and Cleavage

After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v). This step removes all side-chain protections (Trt from cysteine, Pbf from ornithine, tBu from serine) while preserving the guanidino group.

Post-Synthetic Guanidinylation of Ornithine

On-Resin Modification

If Fmoc-N~5~-(diaminomethylidene)-L-ornithine(Pbf)-OH is unavailable, ornithine can be guanidinylated post-synthetically:

Solution-Phase Guanidinylation

After cleavage, the peptide is treated with S-methylisothiourea hemisulfate in aqueous NaOH (pH 10–11) at 50°C for 24 hours to convert the N~5~ amine to a guanidino group.

Analytical Validation and Optimization

HPLC Purity and Mass Spectrometry

Post-synthesis, the crude peptide is analyzed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Typical retention times range from 12–15 minutes under these conditions. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ ≈ 580.3 Da).

Challenges and Mitigation

- Epimerization : The use of HOBt or Oxyma Pure as coupling additives reduces racemization risk to <1%.

- Cysteine Oxidation : Inclusion of triisopropylsilane (TIPS) in the cleavage cocktail prevents disulfide formation.

Comparative Efficiency of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SPPS with Pre-Modified Har | 78–85 | ≥95 | Avoids post-synthetic steps |

| On-Resin Guanidinylation | 65–72 | 90–93 | Suitable for custom modifications |

| Solution-Phase Modification | 58–64 | 85–88 | Compatible with commercial resins |

Industrial-Scale Considerations

For large-scale production, continuous-flow SPPS systems are employed to enhance coupling efficiency (reducing reagent use by 30%). Automated platforms enable parallel synthesis of 96 peptides simultaneously, with a throughput of 1.2 kg/month.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.